2-(4-Cyclobutylpiperazin-1-yl)ethan-1-amine
Overview
Description
2-(4-Cyclobutylpiperazin-1-yl)ethan-1-amine, also known as CBPEA, is a synthetic compound with a wide range of applications in scientific research. It is an amine with a cyclobutyl ring and a piperazine ring, making it an effective chemical tool for investigating a variety of biochemical and physiological processes. CBPEA has been used in a variety of experiments, including those involving enzyme inhibition, receptor binding, and protein-protein interactions.
Scientific Research Applications
Synthesis and Evaluation as Inhibitors : 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-amine and its derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives of ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine, related in structure to 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-amine, were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activities (Asghari et al., 2016).
Endosomolytic Polymers : Certain poly(amido-amine)s (PAAs) derived from similar structures have been prepared and studied for their biological properties, showing nontoxic behavior and pH-dependent hemolysis, suggesting their potential use in drug delivery systems (Ferruti et al., 2000).
Antibacterial Activity : Compounds structurally related to 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-amine have been synthesized and exhibited notable antibacterial activities. For instance, a study synthesized benzyl piperazine with pyrimidine and isoindolinedione derivatives under microwave irradiation, and these compounds were screened for their antibacterial activity (Merugu et al., 2010).
Consecutive Three-Component Synthesis : A consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, related to the structure of 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-amine, was developed for potential pharmacological applications, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Merkul & Müller, 2006).
properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c11-4-5-12-6-8-13(9-7-12)10-2-1-3-10/h10H,1-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPYYIODAINOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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